molecular formula C17H12Br2N4 B14965875 7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14965875
M. Wt: 432.1 g/mol
InChI Key: ZOUSQWWRNUCDRR-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with bromophenyl substituents at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzylamine with 4-bromobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a quinone-like structure.

Scientific Research Applications

7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H12Br2N4

Molecular Weight

432.1 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12Br2N4/c18-13-6-4-11(5-7-13)15-9-16(12-2-1-3-14(19)8-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22)

InChI Key

ZOUSQWWRNUCDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

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